molecular formula C12H11Cl2NO2 B13711010 Methyl 3-(4,7-Dichloro-3-indolyl)propanoate

Methyl 3-(4,7-Dichloro-3-indolyl)propanoate

Cat. No.: B13711010
M. Wt: 272.12 g/mol
InChI Key: XBYFEWCXOLKHQJ-UHFFFAOYSA-N
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Description

Methyl 3-(4,7-Dichloro-3-indolyl)propanoate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,7-Dichloro-3-indolyl)propanoate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,7-dichloro-substituted phenylhydrazine and a suitable aldehyde or ketone. The reaction is usually carried out under reflux with methanesulfonic acid in methanol, yielding the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and acid concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,7-Dichloro-3-indolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the 2 and 3 positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-(4,7-Dichloro-3-indolyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4,7-Dichloro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.

    1-Methyl-1H-indole-3-carbaldehyde: Used in multicomponent reactions to form complex molecules.

Uniqueness

Methyl 3-(4,7-Dichloro-3-indolyl)propanoate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4 and 7 positions enhances its reactivity and potential biological activity compared to other indole derivatives.

Properties

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 3-(4,7-dichloro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H11Cl2NO2/c1-17-10(16)5-2-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3

InChI Key

XBYFEWCXOLKHQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C(C=CC(=C12)Cl)Cl

Origin of Product

United States

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